5-Methyldeoxycytidine 5'-diphosphate(3-)
Description
Role as an Intermediate Metabolite in the 5-Methyldeoxycytidine Pathway
The 5-methyldeoxycytidine salvage pathway is a multi-step enzymatic process. Following the degradation of methylated DNA, 5-methyldeoxycytidine is salvaged through a series of phosphorylation steps.
The pathway begins with the phosphorylation of 5-methyldeoxycytidine to 5-methyldeoxycytidine 5'-monophosphate (5-mdCMP). This reaction is catalyzed by a specific kinase. Subsequently, 5-mdCMP is further phosphorylated to form 5-methyldeoxycytidine 5'-diphosphate (5-mdCDP). This step is crucial as it prepares the molecule for the final phosphorylation to its triphosphate form. The enzyme responsible for this conversion is 5-methyldeoxycytidine-5'-phosphate kinase.
The final step in this pathway is the conversion of 5-mdCDP to 5-methyldeoxycytidine 5'-triphosphate (5-mdCTP). This molecule can then potentially be used by DNA polymerases for incorporation into newly synthesized DNA strands. However, the direct incorporation of 5-mdCTP is a topic of ongoing research, with evidence suggesting that cellular mechanisms exist to limit this process and instead favor the de novo methylation of cytosine residues after DNA replication.
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | 5-Methyldeoxycytidine | Deoxycytidine kinase or a specific 5-methyldeoxycytidine kinase | 5-Methyldeoxycytidine 5'-monophosphate (5-mdCMP) |
| 2 | 5-Methyldeoxycytidine 5'-monophosphate (5-mdCMP) | 5-Methyldeoxycytidine-5'-phosphate kinase | 5-Methyldeoxycytidine 5'-diphosphate (5-mdCDP) |
| 3 | 5-Methyldeoxycytidine 5'-diphosphate (5-mdCDP) | Nucleoside diphosphate (B83284) kinase | 5-Methyldeoxycytidine 5'-triphosphate (5-mdCTP) |
Overview of its Discovery and Early Research Landscape
The discovery of 5-methyldeoxycytidine 5'-diphosphate is intrinsically linked to the broader history of research into DNA methylation. The journey began with the identification of 5-methylcytosine (B146107) as a component of DNA in the mid-20th century. Johnson and Coghill first reported the existence of 5-methylcytosine in living organisms in 1925. mpg.de However, its biological significance remained elusive for several decades.
Early research in the 1940s and 1950s focused on characterizing the components of nucleic acids, which laid the groundwork for understanding modified bases. mpg.debmj.com It was not until the 1960s and 1970s that the role of DNA methylation in gene regulation began to be seriously considered. bmj.com This growing interest spurred investigations into the metabolic pathways of methylated nucleosides.
The existence of phosphorylated intermediates like 5-mdCDP was a logical consequence of the discovery of salvage pathways for nucleosides. Early studies on nucleoside and nucleotide metabolism provided the enzymatic framework for how such molecules could be formed. While a singular "discovery" paper for 5-mdCDP is not prominent in the historical literature, its existence was inferred and later confirmed through studies of the enzymes that produce it. A key piece of this puzzle was the identification and characterization of kinases capable of phosphorylating 5-methyldeoxycytidine and its monophosphate form.
Initial research in this area was often focused on understanding the barriers to the incorporation of exogenous 5-methyldeoxycytidine into DNA. These studies revealed that while the cell has the machinery to phosphorylate 5-methyldeoxycytidine to its di- and triphosphate forms, there are also robust mechanisms to prevent its widespread and unregulated incorporation into the genome. nih.gov This highlighted the importance of tightly controlling the levels and fate of these methylated nucleotide precursors.
| Year | Key Discovery/Milestone | Significance |
|---|---|---|
| 1925 | First report of 5-methylcytosine in bacteria. mpg.de | Established the existence of a modified cytosine base in a living organism. mpg.de |
| 1940s-1950s | Characterization of nucleic acid components. mpg.debmj.com | Provided the fundamental chemical knowledge for later studies on modified nucleotides. mpg.debmj.com |
| 1960s-1970s | Emergence of the concept of DNA methylation in gene regulation. bmj.com | Shifted focus towards the biological function of 5-methylcytosine and its metabolism. bmj.com |
| 1980s | Studies on the metabolism of exogenous 5-methyldeoxycytidine. nih.gov | Revealed the existence of salvage pathways and the formation of phosphorylated derivatives, including the conceptual basis for 5-mdCDP. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C10H14N3O10P2-3 |
|---|---|
Molecular Weight |
398.18 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N3O10P2/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18)/p-3/t6-,7+,8+/m0/s1 |
InChI Key |
SHFOWZBOBJJZAP-XLPZGREQSA-K |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Enzymatic Synthesis and Interconversion of 5 Methyldeoxycytidine 5 Diphosphate 3
Conversion Pathways of 5-Methyldeoxycytidine 5'-diphosphate(3-)
Following its synthesis, 5-Methyldeoxycytidine 5'-diphosphate(3-) serves as a substrate for a further phosphorylation event.
The ultimate product of this pathway is 5-methyldeoxycytidine 5'-triphosphate (5-methyl-dCTP), which can be directly incorporated into DNA. This requires the phosphorylation of the diphosphate (B83284) intermediate. Some literature suggests that the enzyme from phage XP-12-infected Xanthomonas oryzae is capable of converting the monophosphate form (m5dCMP) not only to the diphosphate (m5dCDP) but also further to the triphosphate (m5dCTP). genome.jpexpasy.org
This phrasing leaves some ambiguity as to whether EC 2.7.4.19 is a bifunctional enzyme with two distinct activities. However, the more conventional and broadly established biochemical mechanism for this type of conversion involves a separate class of enzymes known as nucleoside-diphosphate kinases (NDPKs). ugr.es These enzymes catalyze the transfer of the terminal phosphate (B84403) group from a nucleoside triphosphate (commonly ATP) to a nucleoside diphosphate. ugr.es NDPKs typically exhibit broad substrate specificity, meaning they can act on various nucleoside diphosphates, which would likely include 5-Methyldeoxycytidine 5'-diphosphate. ugr.es Therefore, it is probable that a host or phage-encoded nucleoside-diphosphate kinase completes the final step in the synthesis of 5-methyl-dCTP.
Potential Dephosphorylation Mechanisms to Monophosphate or Nucleoside Forms
The conversion of 5-Methyldeoxycytidine 5'-diphosphate(3-) back to its monophosphate or nucleoside forms is a critical aspect of its metabolic fate, preventing its accumulation and channeling its components into other pathways. While specific nucleoside diphosphate phosphatases that act on 5-mdCDP have not been extensively characterized, the dephosphorylation of diphosphates to monophosphates is a fundamental process in nucleotide metabolism.
The more extensively studied enzymatic conversions occur at the monophosphate and nucleoside levels, which represent the downstream products of 5-mdCDP dephosphorylation. In human cells, two key enzymatic reactions act as barriers to prevent the re-incorporation of 5-methylcytosine (B146107) derived from DNA degradation. nih.gov
Deamination at the Monophosphate Level : An enzyme with 5-methyldeoxycytidine monophosphate (5-mdCMP) deaminase activity has been identified in human sperm cells. nih.govsigmaaldrich.com This enzyme, which co-purifies with dCMP deaminase, efficiently converts 5-mdCMP into thymidine (B127349) monophosphate (dTMP). nih.govnih.govwikipedia.org This reaction is highly significant as it effectively shunts the modified base out of the cytidine (B196190) nucleotide pool and into the thymidylate pool.
Deamination at the Nucleoside Level : Human cytidine deaminase, an enzyme involved in the pyrimidine (B1678525) salvage pathway, can deaminate 5-methyldeoxycytidine (the nucleoside form) into thymidine. nih.govnih.gov
These deamination steps are crucial for cellular homeostasis, converting the modified cytosine base into thymine (B56734), a canonical DNA base.
| Enzyme | Substrate | Product | Metabolic Role |
|---|---|---|---|
| 5-mdCMP Deaminase (dCMP deaminase) | 5-Methyldeoxycytidine 5'-monophosphate (5-mdCMP) | Thymidine monophosphate (dTMP) | Prevents recycling of 5-mdCMP by converting it to a standard DNA precursor. nih.govnih.gov |
| Cytidine Deaminase | 5-Methyldeoxycytidine (5-mdC) | Thymidine | Channels the modified nucleoside into the pyrimidine salvage pathway via conversion to thymidine. nih.govnih.gov |
Interactions with Other Pyrimidine Nucleotide Metabolic Cycles
The metabolism of 5-Methyldeoxycytidine 5'-diphosphate(3-) is not an isolated pathway but is intricately linked with the broader network of pyrimidine nucleotide synthesis and salvage. These interactions ensure that modified nucleosides derived from DNA turnover are appropriately processed.
The most direct and significant interaction is the conversion of 5-mdCMP to dTMP by dCMP deaminase. nih.govwikipedia.org This reaction provides a direct bridge between 5-methylcytosine catabolism and the de novo synthesis pathway for thymidylate nucleotides, which are essential for DNA replication and repair. By converting 5-mdCMP to dTMP, the cell removes a potentially problematic modified nucleotide while simultaneously contributing to the pool of a canonical DNA precursor.
Conversely, the inefficiency of cytidine monophosphate kinase (CMPK1) to phosphorylate 5-mdCMP to 5-mdCDP acts as a crucial negative regulatory interaction. nih.gov This enzymatic gatekeeping prevents the salvage pathway from generating significant amounts of 5-mdCTP, thereby safeguarding the genome from the misincorporation of this modified base. This highlights a key control point where the pyrimidine salvage pathway actively discriminates against this specific modified nucleotide. nih.gov
The degradation of 5-methyldeoxycytidine and its phosphorylated forms ultimately feeds into the general pyrimidine catabolic pathway. The product of deamination, thymidine, can be further catabolized to the base thymine, which is then degraded by the enzyme dihydrouracil (B119008) dehydrogenase, the first enzyme in the pyrimidine ring catabolism pathway. nih.govnih.gov
| Interacting Enzyme | Effect on 5-mdC Metabolism | Link to Other Cycles | Reference |
|---|---|---|---|
| dCMP Deaminase | Converts 5-mdCMP to dTMP | Connects 5-mdC breakdown directly to the thymidylate (dTTP) synthesis pathway. | nih.govnih.govwikipedia.org |
| Cytidine Monophosphate Kinase (CMPK1) | Inefficiently phosphorylates 5-mdCMP to 5-mdCDP | Acts as a bottleneck, limiting the entry of 5-mdC into the DNA precursor (dNTP) pool. | nih.gov |
| Cytidine Deaminase | Converts 5-mdC nucleoside to thymidine | Integrates 5-mdC into the pyrimidine salvage pathway. | nih.govnih.gov |
Metabolic Dynamics and Biological Significance of 5 Methyldeoxycytidine 5 Diphosphate 3 Precursors and Derivatives
Contribution to Genomic DNA Methylation Pathways
DNA methylation is a fundamental epigenetic mechanism in eukaryotes, essential for regulating gene expression, maintaining genome stability, and guiding cellular differentiation. The methylation of cytosine residues, primarily within CpG dinucleotides, is a hallmark of this process. The metabolic availability of methylated nucleotide precursors is a critical determinant of the establishment and maintenance of these methylation patterns.
The direct precursor for the incorporation of a methylated cytosine into a new DNA strand during replication is 5-methyldeoxycytidine 5'-triphosphate (5-mdCTP). The synthesis of this triphosphate form relies on a sequential phosphorylation pathway where 5-methyldeoxycytidine 5'-diphosphate serves as a key intermediate nih.govebi.ac.uk.
The metabolic route generally begins with the monophosphate form, 5-methyldeoxycytidine 5'-monophosphate (5-mdCMP). This molecule is then phosphorylated to the diphosphate (B83284) form by the action of nucleoside monophosphate kinases. Subsequently, nucleoside diphosphate kinases catalyze the final phosphorylation step, converting 5-methyldeoxycytidine 5'-diphosphate into the biologically active 5-mdCTP nih.gov.
| Enzyme Class | Reaction Step | Substrate | Product | Significance |
| Nucleoside Monophosphate Kinase | Phosphorylation | 5-Methyldeoxycytidine 5'-monophosphate | 5-Methyldeoxycytidine 5'-diphosphate(3-) | Intermediate step in the synthesis pathway nih.gov. |
| Nucleoside Diphosphate Kinase | Phosphorylation | 5-Methyldeoxycytidine 5'-diphosphate(3-) | 5-Methyldeoxycytidine 5'-triphosphate | Creates the active substrate for DNA polymerase nih.gov. |
| DNA Polymerase | DNA Synthesis | 5-Methyldeoxycytidine 5'-triphosphate | Methylated DNA | Incorporates the epigenetic mark into the genome rsc.orgresearchgate.netnih.gov. |
The incorporation of 5-methyldeoxycytidine into the genome is a cornerstone of transcriptional regulation dovepress.com. DNA methylation patterns are not random; they are precisely controlled to establish and maintain cell-specific gene expression profiles dovepress.comnih.gov. Generally, high levels of DNA methylation in promoter regions are associated with stable gene silencing nih.govnih.govaccessscience.com. This repression is often mediated by methyl-binding domain proteins that recognize methylated DNA and recruit corepressor complexes, leading to a condensed chromatin state that is inaccessible to transcription factors dovepress.com.
The availability of 5-mdCTP, and by extension its precursor 5-methyldeoxycytidine 5'-diphosphate, directly influences the cell's capacity to establish and maintain these silencing marks. The introduction of exogenous 5-mdCTP into cells has been shown to induce genomic methylation and subsequent gene silencing nih.gov. These heritable epigenetic modifications are crucial for long-term cellular memory and differentiation dovepress.comnih.gov. Alterations in methylation can affect not only promoters but also enhancers, insulators, and the expression of non-coding RNAs, thereby having a broad impact on the transcriptional landscape dovepress.com.
The amount and distribution of 5-methyldeoxycytidine in the genome are highly dynamic, changing significantly during an organism's development and throughout its lifespan biorxiv.orgnih.govresearchgate.netbohrium.com.
Studies profiling DNA methylation during mammalian fetal development have revealed widespread dynamic changes. For instance, from embryonic day 10.5 to birth, a substantial loss of CG methylation is observed across various tissues biorxiv.org. This demethylation is not uniform, with specific timing and tissue-specific patterns. For example, over 70% of the loss-of-methylation events in many tissues occur between embryonic days 10.5 and 13.5 biorxiv.org. Furthermore, the methylome landscape includes features like partially methylated domains (PMDs), which are large genomic regions with reduced methylation levels and are predominantly found in A/T-rich areas nih.gov.
Genomic 5-methyldeoxycytidine content also exhibits a notable decline with age. Research in rodents has quantified this age-related loss of DNA methylation. In Mus musculus, a loss of approximately 4.7 x 10^4 methylation sites per month was observed, while in the longer-lived Peromyscus leucopus, the rate of loss was about half that, at 2.3 x 10^4 sites per month nih.govresearchgate.netbohrium.com. This inverse correlation between the rate of methylation loss and lifespan suggests that the stability of the methylome may be a factor in the aging process nih.govresearchgate.netbohrium.com. Such age-related decreases in genomic methylation could disrupt normal gene expression patterns and contribute to the physiological decline seen in aging nih.govresearchgate.netbohrium.com.
| Organism/System | Observation | Rate of Change/Key Finding | Reference |
| Mammalian Fetus | Dynamic changes in mCG during development | 77% to 95% of mCG changes involved loss-of-methylation between E10.5 and birth. | biorxiv.org |
| Mus musculus (mouse) | Age-related decrease in genomic 5-methyldeoxycytidine | Loss of ~4.7 x 10^4 methylation sites/month . | nih.govresearchgate.netbohrium.com |
| Peromyscus leucopus (white-footed mouse) | Age-related decrease in genomic 5-methyldeoxycytidine | Loss of ~2.3 x 10^4 methylation sites/month . | nih.govresearchgate.netbohrium.com |
| Human Bronchial Epithelial Cells | Donor age correlation | Losses in genomic 5-methyldeoxycytidine content correlated with donor age. | nih.govresearchgate.net |
Involvement in Nucleic Acid Turnover and DNA Repair Mechanisms
The metabolism of methylated nucleotides is also intertwined with the processes of DNA degradation and repair. These pathways ensure the removal of damaged or unnecessary nucleic acids and the maintenance of genomic integrity, while also recycling valuable nucleotide components.
During the breakdown of DNA, or as a consequence of DNA repair pathways such as base excision repair (BER) and nucleotide excision repair (NER), nucleotides are excised from the polymer chain mdanderson.org. This process generates monophosphate nucleotides. The catabolism of pyrimidine (B1678525) nucleotides typically involves dephosphorylation, deamination, and cleavage of the glycosidic bond researchgate.net. Therefore, the degradation of methylated DNA would release 5-methyldeoxycytidine 5'-monophosphate (5-mdCMP).
This 5-mdCMP can then enter the pyrimidine salvage pathway, where it can be either recycled back into the nucleotide pool for DNA synthesis or further catabolized nih.govcreative-proteomics.com. DNA repair synthesis itself can lead to the incorporation of deoxycytidine, which is subsequently methylated. Studies have shown that methylation in repair patches can be a slow and incomplete process, potentially leading to a heritable loss of methylation at some sites following DNA damage and repair nih.gov.
A significant fate for methylated pyrimidine nucleotides is enzymatic deamination. It has been demonstrated that 5-mdCMP is a substrate for deaminases and can be very rapidly converted to thymidine (B127349) monophosphate (TMP) nih.gov. This reaction represents a direct metabolic link between methylated cytosine and thymine (B56734) nucleotide pools.
Furthermore, deamination is not restricted to the monophosphate level. Human cytidine (B196190) deaminase, an enzyme involved in the pyrimidine salvage pathway, can deaminate the nucleoside 5-methyldeoxycytidine to thymidine nih.gov. This deamination activity is a critical aspect of nucleotide metabolism and has implications for both nucleotide pool balance and the potential for mutagenesis. The spontaneous deamination of 5-methylcytosine (B146107) within the DNA strand to thymine is a well-known mutagenic event, as it creates a T:G mismatch that, if not properly repaired, can lead to a C-to-T transition mutation nih.gov.
| Enzyme | Substrate | Product | Metabolic Pathway | Significance |
| 5-mdCMP Deaminase | 5-methyl-2'-deoxycytidine-5'-monophosphate (5-mdCMP) | Thymidine monophosphate (TMP) | Pyrimidine Catabolism/Salvage | Connects methylated cytosine and thymine nucleotide pools nih.gov. |
| Cytidine Deaminase | 5-methyldeoxycytidine | Thymidine | Pyrimidine Salvage | Converts the methylated nucleoside to a thymine nucleoside nih.gov. |
Advanced Research Methodologies for 5 Methyldeoxycytidine 5 Diphosphate 3 and Its Metabolites
Chromatographic and Mass Spectrometric Techniques for Detection and Quantitation
Chromatographic separation coupled with mass spectrometric detection stands as a cornerstone for the analysis of 5-Methyldeoxycytidine 5'-diphosphate(3-) and its derivatives. These methods offer high sensitivity and specificity, allowing for the resolution and accurate measurement of these compounds in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of nucleosides and nucleotides, including the components of the 5-methyldeoxycytidine metabolic pathway. nih.govnih.gov Reversed-phase HPLC, often utilizing C18 columns, is effective for separating 5-methyl-2'-deoxycytidine (B118692) (5mdC) from other nucleosides following the enzymatic digestion of DNA. nih.govresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (such as a phosphate (B84403) buffer) and an organic modifier like methanol. nih.gov
For the separation of phosphorylated forms like 5-Methyldeoxycytidine 5'-diphosphate(3-), which are highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative. HILIC columns can effectively separate highly polar molecules like nucleotides. qut.edu.au The use of competing ions, such as citrate (B86180), in the mobile phase has been shown to be effective for the elution of nucleotides, with the tri-negatively charged citrate ion being particularly effective for resolving mono-, di-, and triphosphate forms. qut.edu.au
Table 1: HPLC Parameters for Analysis of 5-Methyldeoxycytidine and Related Compounds
| Parameter | Reversed-Phase HPLC for 5mdC | HILIC for Nucleotides |
| Column Type | Luna C18 (150 x 4.6 mm, 5 µm) | Cosmosil HILIC |
| Mobile Phase | A: Deionized waterB: 50 mM phosphate buffer (pH 4.0)C: Methanol | Ammonium citrate buffer and methanol |
| Detection | UV Absorbance (e.g., 254 nm) | UV Absorbance (e.g., 270 nm) or Mass Spectrometry |
| Typical Run Time | 10 minutes | 36 minutes |
| Application | Quantification of global DNA methylation from digests | Separation of mono-, di-, and tri-phosphate nucleotides |
| This table is based on data from multiple sources. nih.govqut.edu.au |
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantitation
For highly accurate and sensitive quantification, isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique provides a quantitative measure of deoxycytidine methylation independent of DNA quality. scienceopen.com It involves spiking a sample with a known amount of a stable isotope-labeled internal standard (e.g., [U-15N]-labeled 5-methyldeoxycytidine) that is chemically identical to the analyte of interest. scienceopen.comnih.gov
Following sample preparation, which typically involves enzymatic hydrolysis of DNA to nucleosides, the sample is analyzed by LC-MS/MS. The analyte and the internal standard co-elute from the HPLC column and are subsequently ionized and detected by the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, a precise and accurate quantification can be achieved, correcting for any sample loss during preparation or variations in instrument response. scienceopen.comnih.gov This method has been successfully applied to measure urinary levels of 5-methyl-2'-deoxycytidine with detection limits in the picogram range. nih.gov The high specificity and sensitivity of LC-MS/MS make it an invaluable tool for studying DNA methylation and its metabolites. nih.govplos.org
Radiometric and Isotopic Labeling Approaches
Radiometric and isotopic labeling techniques offer powerful means to study the dynamics of 5-methyldeoxycytidine within the genome and its metabolic pathways. These methods provide high sensitivity and allow for the tracing of molecules through complex biological processes.
32P-Postlabeling Technique for Genomic 5-Methyldeoxycytidine Content Analysis
The 32P-postlabeling technique is an ultrasensitive method for the detection and quantification of modified DNA bases, including 5-methyldeoxycytidine. nih.govnih.gov This assay is capable of detecting adducts at frequencies as low as one in 10^10 normal nucleotides, requiring only microgram quantities of DNA. nih.gov The procedure involves four main steps:
Enzymatic digestion of DNA: The DNA is hydrolyzed to 3'-monophosphate nucleotides. nih.govnih.gov
Enrichment of modified nucleotides: This step can be employed to increase the sensitivity for rare adducts. nih.gov
Radiolabeling: The 3'-mononucleotides are 5'-labeled by the transfer of a 32P-orthophosphate from [γ-32P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.govnih.gov This converts the 3'-monophosphates into 32P-labeled 3',5'-bisphosphate nucleotides. nih.gov
Chromatographic separation and detection: The labeled nucleotides are then separated, typically by two-dimensional thin-layer chromatography, and detected and quantified by autoradiography. nih.gov
This technique has been successfully adapted for the precise quantitation of genomic 5-methyldeoxycytidine content, with a detectable limit of 0.01% of the total cytidine (B196190) residues being methylated. nih.gov
Use of Labeled Precursors in Metabolic Tracing Studies
The use of isotopically labeled precursors is a fundamental approach in metabolic tracing studies to elucidate the synthesis and fate of molecules like 5-Methyldeoxycytidine 5'-diphosphate(3-). In these studies, cells or organisms are supplied with a precursor molecule containing a stable or radioactive isotope (e.g., 3H, 13C, 15N). nih.govnih.gov These labeled precursors are taken up by the cells and incorporated into various metabolic pathways.
For instance, [5-3H]deoxycytidine has been used as an extracellular precursor to study deoxycytidine metabolism. nih.gov The labeled deoxycytidine enters the salvage pathway and is phosphorylated to form deoxycytidine nucleotides, including dCTP, which can then be used for DNA synthesis. nih.gov By tracking the distribution of the radiolabel over time, researchers can investigate the dynamics of nucleotide pools and their incorporation into DNA and other metabolic products. nih.govnih.gov Similarly, stable isotopes like 13C from labeled glucose can be traced as they are incorporated into the ribose and base moieties of nucleotides, providing insights into de novo synthesis pathways. mdpi.comresearchgate.net
Immunological and Molecular Biological Assays
Immunological and molecular biological assays provide alternative and often complementary approaches to chromatographic and mass spectrometric methods for the detection and analysis of 5-methyldeoxycytidine.
Immunological assays rely on the high specificity of antibodies that recognize 5-methyldeoxycytidine. Highly specific rabbit anti-5MedCyd antiserum and monoclonal antibodies have been developed for this purpose. nih.govnih.gov These antibodies can distinguish 5-methyldeoxycytidine from other related compounds. nih.gov Common immunoassay formats include:
Radioimmunoassay (RIA): This competitive assay involves the use of a radiolabeled antigen to quantify the amount of 5-methyldeoxycytidine in a sample. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): An inhibition ELISA system can be established to determine the levels of 5-methyldeoxycytidine, for example, in urine samples. nih.gov
Molecular biological assays are primarily used to detect 5-methylcytosine (B146107) within the context of a DNA sequence. These methods include:
Methylation-Sensitive Restriction Enzymes: This approach uses pairs of restriction enzymes (isoschizomers) that recognize the same DNA sequence but have different sensitivities to methylation. For example, HpaII will not cleave a methylated CCGG sequence, whereas its isoschizomer MspI will. The differential cleavage patterns can be analyzed by qPCR to determine the methylation status of specific loci. thermofisher.com
Sequencing-Based Methods: Bisulfite sequencing is a widely used technique that converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged. Subsequent sequencing reveals the methylation status at single-base resolution. elifesciences.org However, standard bisulfite sequencing cannot distinguish between 5-methylcytosine and 5-hydroxymethylcytosine (B124674). nih.gov More recent developments, such as Tet-assisted bisulfite sequencing and deaminase-assisted methods like DRAM-seq, offer improved capabilities for detecting and distinguishing different cytosine modifications. elifesciences.orgnih.gov Nanopore sequencing also shows promise for the direct detection of methylated and hydroxymethylated cytosines in single DNA molecules. pnas.org
Table 2: Summary of Immunological and Molecular Biological Assays for 5-Methyldeoxycytidine Detection
| Assay Type | Principle | Application |
| Radioimmunoassay (RIA) | Competitive binding of a radiolabeled antigen and unlabeled sample antigen to a specific antibody. | Quantification of total 5-methyldeoxycytidine in a sample. |
| ELISA | Competitive binding of sample antigen and enzyme-labeled antigen to an antibody immobilized on a solid phase. | Quantification of 5-methyldeoxycytidine in biological fluids like urine. |
| Methylation-Sensitive Restriction Enzyme Analysis | Differential cleavage of DNA by enzymes that are sensitive or insensitive to cytosine methylation at their recognition site. | Locus-specific analysis of DNA methylation. |
| Bisulfite Sequencing | Chemical conversion of unmethylated cytosines to uracil, followed by sequencing to identify methylated cytosines. | Genome-wide or targeted analysis of DNA methylation at single-base resolution. |
| DRAM-seq | Deaminase and reader protein-assisted method to identify 5-methylcytosine sites through deamination events near the methylation site. | Transcriptome-wide analysis of 5-methylcytosine in RNA. |
| This table is a summary of information from multiple sources. nih.govnih.govthermofisher.comelifesciences.org |
Immunoquantitation Methods for 5-Methyldeoxycytidine-Containing Nucleic Acids
Immunoquantitation methods leverage the high specificity of antibodies to detect and quantify molecules. For nucleic acids containing 5-methyldeoxycytidine (5-mdC), this approach offers a sensitive means of measurement, particularly for polymerase chain reaction (PCR) products. A microplate immunoquantitation method has been developed specifically for this purpose. nih.gov This technique involves the use of monoclonal antibodies that recognize and bind to 5-mdC within DNA strands.
The general principle of this assay is analogous to an enzyme-linked immunosorbent assay (ELISA). DNA samples, such as PCR products amplified using 5-methyldeoxycytidine triphosphate instead of deoxycytidine triphosphate, are immobilized on a solid support, typically a microplate. A primary antibody specific to 5-mdC is then introduced, followed by a secondary antibody conjugated to an enzyme. The addition of a substrate for the enzyme results in a measurable signal (e.g., color change), the intensity of which is proportional to the amount of 5-mdC present in the sample. This allows for the quantification of methylation in the amplified DNA. nih.gov Other methods for quantifying 5-methyl-2'-deoxycytidine (a related nucleoside) in DNA involve chemical conversion to a fluorescent derivative, which is then identified using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govsemanticscholar.org
Enzymatic Activity Assays for Related Kinases and Deaminases
The metabolic pathways involving 5-Methyldeoxycytidine 5'-diphosphate(3-) are governed by various enzymes, including kinases and deaminases. Measuring the activity of these enzymes is crucial for understanding the regulation of nucleotide pools and DNA methylation. openaccessgovernment.org
Kinases: Nucleoside monophosphate kinases, such as (d)CMP kinase, are responsible for phosphorylating (deoxy)cytidine monophosphate to its diphosphate (B83284) form. creative-enzymes.com Enzyme activity assays for these kinases typically measure the rate of product formation (CDP or dCDP) or the depletion of the ATP phosphoryl donor. These assays are often performed using spectrophotometric instruments and can be applied to purified enzymes or crude cell lysates. creative-enzymes.comnih.gov
Deaminases: Deaminases catalyze the removal of an amine group. The human enzyme CDADC1, a dCTP deaminase-like protein, has been shown to deaminate dCTP and CTP. nih.gov Its activity on 5-methyldeoxycytidine triphosphate (⁵ᵐdCTP) is significantly reduced, and it shows only trace activity on the monophosphate form, 5-methyl-dCMP (⁵ᵐdCMP). nih.gov Activity assays for deaminases like CDADC1 can be based on various detection methods, including an o-phthalaldehyde-based assay that detects the release of ammonia (B1221849) during the deamination reaction. nih.gov The substrate specificity of these enzymes is a key area of investigation.
Below is a data table summarizing the substrate preference for human CDADC1.
| Substrate | Relative Activity |
| dCTP | High |
| CTP | High |
| dCMP | Moderate |
| 5-methyldeoxycytidine triphosphate (⁵ᵐdCTP) | Reduced |
| 5-hydroxymethyldeoxycytidine triphosphate (⁵ʰᵐdCTP) | Trace |
| CMP | Trace |
| 5-methyldeoxycytidine monophosphate (⁵ᵐdCMP) | Inactive |
This table is based on findings regarding the enzymatic activity of human CDADC1. nih.gov
Exonuclease Digestion and Mass Spectrometry for Modified Oligonucleotides
To determine the sequence of oligonucleotides and identify the precise location of modified bases like 5-methyldeoxycytidine, a combination of exonuclease digestion and mass spectrometry is employed. This method provides high resolution and accuracy. nih.gov
The process involves the controlled, time-course digestion of an oligonucleotide using an exonuclease, an enzyme that sequentially cleaves nucleotides from either the 3' or 5' end of a DNA strand. nih.govneb.com This creates a nested set of fragments, each differing in length by a single nucleotide. This mixture of fragments is then analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.gov The mass spectrometer measures the mass-to-charge ratio of each fragment, and the sequence is deduced from the mass differences between adjacent peaks in the resulting spectrum. nih.gov The presence of a 5-methyldeoxycytidine residue instead of a standard deoxycytidine will result in a predictable mass shift, allowing for its exact placement within the oligonucleotide sequence. The use of chemical modifications, such as phosphorothioate (B77711) bonds, can be employed to protect oligonucleotides from exonuclease degradation when desired. neb.comneb.com
Genomic and Epigenomic Analysis Techniques
Understanding the function of 5-methyldeoxycytidine within the genome requires powerful techniques that can map its location and correlate its presence with changes in gene expression.
Genomic Sequencing for Fine-Scale Methylation Pattern Mapping
Mapping the landscape of 5-methylcytosine (5mC), the "fifth base" of DNA, at single-base resolution is fundamental to epigenetics. miragenews.com Traditional bisulfite sequencing (BS-Seq) has been the gold standard, but it suffers from DNA degradation and the inability to distinguish 5mC from 5-hydroxymethylcytosine (5hmC). nih.govpennmedicine.org This has led to the development of advanced, often bisulfite-free, methods.
Oxidative Bisulfite Sequencing (oxBS-Seq): This method can distinguish between 5mC and 5hmC but also causes severe DNA degradation. nih.govnih.gov
TET-Assisted Pyridine Borane Sequencing (TAPS): A chemical deamination method that can map modified cytosines. nih.gov
Enzymatic Methods (DM-Seq & NTD-seq): These newer techniques use enzymes like DNA methyltransferases and deaminases to directly detect 5mC without harsh chemicals, preserving DNA integrity and allowing for use with smaller sample sizes. miragenews.compennmedicine.orgnih.gov DM-Seq, for instance, uses two enzymes to specifically map 5mC. pennmedicine.org NTD-seq utilizes a Naegleria TET-like protein (nTET) to oxidize 5mC, followed by a mutant deaminase (A3Am) that converts unmodified cytosine to uracil, leaving the oxidized 5mC products to be read as cytosine. miragenews.com
Nanopore Sequencing: This single-molecule technique detects DNA modifications by measuring changes in the ionic current as a single strand of DNA passes through a protein pore, such as MspA. pnas.org It can distinguish between unmodified cytosine, 5mC, and 5hmC without the need for amplification, providing a direct readout from native DNA. pnas.org
| Method | Principle | Key Advantage | Key Limitation |
| Bisulfite Sequencing (BS-Seq) | Chemical conversion of C to U; 5mC remains as C. | Gold standard, single-base resolution. | DNA degradation, cannot distinguish 5mC from 5hmC. nih.govpennmedicine.org |
| oxBS-Seq | Oxidation of 5hmC, followed by bisulfite treatment. | Distinguishes 5mC and 5hmC. | Severe DNA degradation. nih.gov |
| DM-Seq | Two-enzyme system (methyltransferase and deaminase). | Bisulfite-free, non-destructive, high sensitivity. pennmedicine.orgnih.gov | Newer technology, less established than BS-Seq. |
| NTD-seq | nTET oxidation of 5mC followed by specific deamination of C. | Bisulfite-free, direct detection of 5mC. miragenews.com | Relies on specific enzyme efficiencies. |
| Nanopore Sequencing | Measures ionic current changes as DNA passes through a pore. | Single-molecule, direct detection, no amplification bias. pnas.org | Requires specific bioinformatic analysis for methylation calls. |
Transcriptomic Profiling (e.g., RNA-seq) in the Context of Methylation Changes
To understand the functional consequence of DNA methylation, it is essential to correlate methylation patterns with gene expression levels. cd-genomics.com The integrated analysis of the methylome (from sequencing methods described above) and the transcriptome (via RNA-sequencing) provides a powerful approach to uncover how epigenetic modifications regulate gene activity. cd-genomics.comnih.gov
By simultaneously profiling DNA methylation and mRNA transcripts, researchers can investigate the complex relationship between the two. cd-genomics.com For example, promoter methylation is often associated with gene silencing, while gene body methylation can have a more complex, positive association with gene expression. researchgate.net
Novel methods like scMT-seq (single-cell methylome and transcriptome sequencing) and snmCT-seq (single-nucleus methylcytosine and transcriptome sequencing) allow for the simultaneous profiling of both the transcriptome and DNA methylome from the same single cell or nucleus. researchgate.netnih.govbiorxiv.org This single-cell resolution is critical for dissecting the heterogeneity within cell populations and understanding the direct regulatory link between epigenetic marks and transcriptional output in individual cells. researchgate.netnih.gov
Synthetic Biology and Oligonucleotide Chemistry for Research Probes
Synthetic oligonucleotides containing 5-methyldeoxycytidine (5-MedC) are invaluable tools in molecular biology research and diagnostics. biosearchtech.com The incorporation of 5-MedC into DNA probes, primers, and therapeutic oligonucleotides can significantly alter their chemical and biological properties. biosearchtech.combiosyn.com
The primary advantage of substituting cytosine with 5-MedC is the increased thermal stability of the resulting DNA duplex. The methyl group at the C-5 position is hydrophobic and helps to exclude water from the duplex, leading to more stable hybridization. biosearchtech.combiosyn.com This enhanced binding affinity allows for the use of shorter probes, which can improve specificity and quenching efficiency in applications like qPCR. biosearchtech.com It also helps overcome secondary structures in target nucleic acid sequences that might otherwise impede annealing. biosearchtech.com
In the context of therapeutics, 5-MedC modifications are of particular interest because they can reduce the immunogenicity of oligonucleotides. Unmethylated CpG motifs are recognized by the innate immune system as foreign, but methylation of the cytosine in these motifs can prevent or lessen this immune response. biosearchtech.com Furthermore, synthetic methylated oligonucleotides are being explored as tools to induce epigenetic changes at specific gene promoters, offering a novel therapeutic strategy. biosearchtech.com The design and synthesis of these modified probes are critical for their application in targeting specific nucleic acid sequences for research, diagnostics, and gene therapy. nih.govdtu.dk
Emerging Research Themes and Future Directions
Elucidation of Regulatory Mechanisms Governing 5-Methyldeoxycytidine 5'-diphosphate(3-) Homeostasis
The cellular concentration of 5-Methyldeoxycytidine 5'-diphosphate (5-mdCDP) is tightly controlled by a series of enzymatic reactions that balance its synthesis and conversion to other nucleotides. Understanding the regulatory mechanisms that govern this homeostasis is crucial, as imbalances could have significant downstream effects on DNA methylation and genome stability.
The primary route for 5-mdCDP synthesis is the phosphorylation of 5-Methyldeoxycytidine 5'-monophosphate (5-mdCMP) by nucleoside monophosphate kinases. Subsequently, 5-mdCDP is converted to 5-Methyldeoxycytidine 5'-triphosphate (5-mdCTP) by nucleoside diphosphate (B83284) kinases, making it available for incorporation into DNA. A key regulatory point in this pathway is the substrate specificity of these kinases. For instance, research has shown that cytidine (B196190) monophosphate kinase (CMPK1) exhibits stringent specificity and is inefficient at phosphorylating 5-mdCMP. This enzymatic bottleneck acts as a significant barrier to the production of 5-mdCTP, thereby influencing the available pool of precursors for DNA methylation.
Future research in this area will likely focus on identifying the specific kinases that are most active in phosphorylating 5-mdCMP in different cell types and under various physiological conditions. Investigating how the expression and activity of these enzymes are regulated at the transcriptional and post-translational levels will provide a more complete picture of 5-mdCDP homeostasis. Furthermore, exploring the impact of cellular stress, disease states, and environmental factors on these regulatory networks is a critical next step.
Discovery of Novel Enzymes and Pathways Interacting Directly or Indirectly with 5-Methyldeoxycytidine Diphosphate
Beyond the canonical pyrimidine (B1678525) salvage pathway, there is a growing interest in identifying novel enzymes and metabolic routes that may interact with 5-mdCDP. The discovery of such interactions could reveal previously unknown functions of this modified nucleotide and its broader role in cellular metabolism and signaling.
Current knowledge points to nucleoside monophosphate kinases and nucleoside diphosphate kinases as the primary enzymes that directly metabolize 5-mdCDP. However, it is plausible that other enzymes could utilize 5-mdCDP as a substrate or that it may act as an allosteric regulator of enzymatic activity. Advanced proteomic and metabolomic approaches will be instrumental in identifying proteins that bind to 5-mdCDP and in tracing its metabolic fate within the cell.
Future research should employ techniques such as affinity purification-mass spectrometry and chemical proteomics to identify novel 5-mdCDP-interacting proteins. Characterizing the enzymatic activities of these newly identified proteins will be essential to understand their role in 5-mdCDP metabolism. Additionally, stable isotope tracing studies can help to map the flow of the 5-methyl group and the deoxyribose moiety from 5-mdCDP into other metabolic pathways, potentially uncovering new connections between nucleotide metabolism and other cellular processes.
Interplay with Other Epigenetic Modifications Beyond DNA Methylation
The epigenetic landscape is a complex interplay of various modifications, including DNA methylation, histone modifications, and non-coding RNAs. While 5-mdCDP is a direct precursor to a key DNA modification, its potential to influence or be influenced by other epigenetic mechanisms is an exciting and largely unexplored area of research.
The crosstalk between DNA methylation and histone modifications is well-established, with specific histone marks often being associated with regions of high or low DNA methylation. It is conceivable that the availability of 5-mdCDP, by influencing the dynamics of DNA methylation, could indirectly affect the histone modification landscape. For example, fluctuations in 5-mdCDP levels might alter the recruitment of histone-modifying enzymes to specific genomic loci.
Future investigations should explore the potential direct and indirect interactions between the 5-methyldeoxycytidine nucleotide pool and the machinery that governs other epigenetic marks. This could involve examining changes in histone modification patterns in response to altered 5-mdCDP levels. Furthermore, investigating the role of non-coding RNAs in regulating the expression of enzymes involved in 5-mdCDP metabolism could reveal another layer of regulatory complexity.
Development of Integrated Multi-Omics Approaches for Comprehensive Pathway Analysis
To fully comprehend the intricate role of 5-Methyldeoxycytidine 5'-diphosphate in cellular function, a systems-level approach is necessary. The integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics, will be essential for constructing a comprehensive map of the pathways influenced by this modified nucleotide.
Multi-omics analyses can provide a holistic view of how changes in the levels of 5-mdCDP and its metabolizing enzymes correlate with alterations in gene expression, protein abundance, and the broader metabolic profile of the cell. For instance, combining metabolomic data on nucleotide pools with transcriptomic data on the expression of epigenetic-modifying enzymes could reveal novel regulatory circuits.
The future of research in this field lies in the application and refinement of integrated multi-omics strategies. Developing computational models that can integrate these diverse datasets will be crucial for identifying key nodes and regulatory hubs in the network of interactions surrounding 5-mdCDP. Such models will be invaluable for predicting the cellular response to perturbations in 5-mdCDP metabolism and for identifying potential therapeutic targets.
Refinement of Quantitative Methodologies for Low-Abundance Modified Nucleotides
A significant challenge in studying 5-Methyldeoxycytidine 5'-diphosphate is its relatively low intracellular abundance compared to canonical nucleotides. The development of more sensitive and accurate quantitative methods is therefore a critical prerequisite for advancing our understanding of its biological role.
Current analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis are powerful tools for the detection and quantification of modified nucleotides. However, further refinements are needed to enhance their sensitivity and throughput, particularly for analyzing small sample volumes and for distinguishing between structurally similar nucleotide species.
Future efforts should focus on optimizing sample preparation techniques to enrich for low-abundance nucleotides like 5-mdCDP. The development of novel derivatization strategies and the use of high-resolution mass spectrometry can further improve the specificity and sensitivity of detection. Additionally, advancements in capillary electrophoresis, with its high separation efficiency, offer a promising avenue for the precise quantification of modified nucleotides in complex biological matrices. The establishment of robust and standardized quantitative methods will be instrumental for enabling reproducible and comparable studies across different laboratories and research contexts.
Q & A
Basic Research Questions
Q. How is 5-Methyldeoxycytidine 5'-Diphosphate(3−) synthesized and purified for laboratory use?
- Methodological Answer : Synthesis typically involves phosphorylation of 5-methyldeoxycytidine using phosphorus oxychloride under controlled conditions, followed by purification via ion-exchange chromatography (e.g., MonoQ column with triethylammonium acetate/bicarbonate gradients). Electrospray ionization-mass spectrometry (ESI-MS) in negative ion mode confirms product identity . For purification, high-performance liquid chromatography (HPLC) with optimized gradients is critical to isolate the triphosphate form and minimize byproducts .
Q. What analytical methods are recommended for detecting and quantifying 5-Methyldeoxycytidine 5'-Diphosphate(3−) in enzymatic assays?
- Methodological Answer : Use UV spectrophotometry (260–280 nm absorbance) for initial quantification. For precise detection in complex mixtures, pair HPLC with mass spectrometry (LC-MS) to distinguish the compound from structurally similar nucleotides. Enzymatic assays leveraging alkaline phosphatase or DNA polymerases can also validate its incorporation into nucleic acids .
Q. What role does 5-Methyldeoxycytidine 5'-Diphosphate(3−) play in DNA methylation studies?
- Methodological Answer : As a methylated nucleotide, it serves as a substrate for DNA methyltransferases (DNMTs) in vitro. Researchers use it to study methylation patterns in synthetic oligonucleotides, with bisulfite sequencing or methyl-specific PCR validating incorporation efficiency. Note that its stability varies under alkaline conditions, requiring pH-controlled buffers .
Advanced Research Questions
Q. How does the methylation state of 5-Methyldeoxycytidine 5'-Diphosphate(3−) influence DNA-protein interaction studies?
- Methodological Answer : Methylation alters DNA rigidity and protein-binding affinity. For example, chromatin immunoprecipitation (ChIP) assays with methyl-specific antibodies can map binding sites of methyl-CpG-binding proteins (e.g., MeCP2). Differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) quantifies binding kinetics in methylated vs. non-methylated DNA .
Q. What experimental strategies address contradictions in reported enzymatic deamination rates of 5-Methyldeoxycytidine 5'-Diphosphate(3−)?
- Methodological Answer : Contradictions often arise from buffer composition (e.g., Tris vs. phosphate) or enzyme purity. Standardize assays using recombinant cytidine deaminase under defined pH (7.0–7.5) and ionic strength. Isotope-labeled substrates (e.g., ¹⁵N-5-Methyldeoxycytidine) tracked via LC-MS/MS improve kinetic resolution .
Q. Can isotope-labeled 5-Methyldeoxycytidine 5'-Diphosphate(3−) analogs trace nucleotide metabolism in live-cell systems?
- Methodological Answer : Yes. Synthesize ¹³C- or ²H-labeled analogs via enzymatic phosphorylation of isotopically enriched nucleosides. Pulse-chase experiments with liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantify metabolic flux in pathways like nucleotide salvage or DNA repair. Ensure controls account for isotope dilution effects .
Methodological Considerations for Data Interpretation
- Handling Instability : The compound degrades under acidic or high-temperature conditions. Store lyophilized at −80°C and reconstitute in neutral, chelator-free buffers .
- Enzyme Compatibility : Verify enzyme specificity using kinetic assays (e.g., Michaelis-Menten plots) with non-methylated controls to rule off-target activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
